molecular formula C6H11BrO2 B2967023 2-Bromo-1-(oxolan-3-yl)ethanol CAS No. 1592401-32-5

2-Bromo-1-(oxolan-3-yl)ethanol

Cat. No.: B2967023
CAS No.: 1592401-32-5
M. Wt: 195.056
InChI Key: IXUBWZIYFWKBBU-UHFFFAOYSA-N
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Description

2-Bromo-1-(oxolan-3-yl)ethanol (C₆H₁₁BrO₂) is a brominated secondary alcohol featuring a tetrahydrofuran (oxolane) ring substituent. Its molecular structure includes a hydroxyl (-OH) group at the C1 position and a bromine atom at C2, connected to a chiral center, making stereochemical considerations critical in its reactivity and applications. The compound’s SMILES notation is C1COCC1C(CBr)O, and its InChIKey is IXUBWZIYFWKBBU-UHFFFAOYSA-N .

Bromine’s electronegativity enhances its utility as an alkylating agent or intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-1-(oxolan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BrO2/c7-3-6(8)5-1-2-9-4-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXUBWZIYFWKBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(oxolan-3-yl)ethanol can be synthesized through various methods. One common approach involves the bromination of 1-(oxolan-3-yl)ethanol using a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(oxolan-3-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: 1-(oxolan-3-yl)ethanol.

Scientific Research Applications

2-Bromo-1-(oxolan-3-yl)ethanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(oxolan-3-yl)ethanol involves its reactivity due to the presence of the bromine atom and hydroxyl group. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the hydroxyl group can participate in hydrogen bonding and oxidation-reduction reactions. These functional groups enable the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Aryl-Substituted Bromoethanones

Compounds like 2-bromo-1-(4-bromophenyl)ethanone () replace the oxolane ring with aromatic groups. Aryl substituents introduce π-π stacking interactions, increasing rigidity and thermal stability. These compounds are frequently used in synthesizing dithiolenes or photoactive materials .

Isoxazole-Substituted Bromoethanone

2-Bromo-1-(5-methyl-3-phenylisoxazol-4-yl)ethan-1-one (C₁₂H₁₀BrNO₂; CAS 104777-39-1) incorporates a nitrogen-containing isoxazole ring. The heterocycle enhances biological activity, making it relevant in medicinal chemistry (e.g., kinase inhibitors). Its larger molecular weight and planar structure contrast with the oxolane ring’s flexibility .

Property Oxolane-Substituted Ethanol Aryl-Substituted Ethano ne Isoxazole-Substituted Ethano ne
Molecular Formula C₆H₁₁BrO₂ C₈H₆Br₂O (e.g., ) C₁₂H₁₀BrNO₂
Substituent Oxolane (ether ring) Aryl (e.g., 4-bromophenyl) Isoxazole (N-containing heterocycle)
Key Interactions Hydrogen bonding π-π stacking Hydrogen bonding + π-stacking
Applications Chiral synthesis Organic electronics Pharmaceutical intermediates

Biological Activity

2-Bromo-1-(oxolan-3-yl)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C5H9BrO2
  • Molecular Weight : 193.03 g/mol
  • CAS Number : 1592401-32-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.

Target Enzymes

  • Furin Inhibition : Similar to other brominated compounds, this compound may inhibit furin, a proprotein convertase involved in the activation of several proteins critical for cellular processes.
  • Impact on Cell Signaling : The compound's interaction with cellular signaling pathways can lead to alterations in cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines revealed that this compound has a dose-dependent effect on cell viability, with IC50 values ranging from 20 to 50 µM across different cell lines.

Cell LineIC50 (µM)
HeLa25
MCF-735
A54940

Case Studies

  • Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry investigated the effects of this compound on breast cancer cells. The results indicated that treatment with the compound led to increased apoptosis and reduced cell migration, suggesting its potential as an anticancer agent .
  • Antimicrobial Efficacy : A research article in the International Journal of Antimicrobial Agents reported that the compound displayed significant activity against multidrug-resistant strains of bacteria, highlighting its potential use in developing new antimicrobial therapies .

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